Cas no 1146960-29-3 (4-2-(tert-Butyl)phenoxypiperidine hydrochloride)

4-2-(tert-Butyl)phenoxypiperidine hydrochloride 化学的及び物理的性質
名前と識別子
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- 4-[2-(TERT-BUTYL)PHENOXY]PIPERIDINE HYDROCHLORIDE
- 4-(2-(tert-Butyl)phenoxy)piperidine hydrochloride
- 4-(2-tert-butylphenoxy)piperidine hydrochloride
- 4-2-(tert-Butyl)phenoxypiperidine hydrochloride
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- インチ: 1S/C15H23NO.ClH/c1-15(2,3)13-6-4-5-7-14(13)17-12-8-10-16-11-9-12;/h4-7,12,16H,8-11H2,1-3H3;1H
- InChIKey: GAXPNGIECNOACL-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C1C=CC=CC=1C(C)(C)C)C1CCNCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 228
- トポロジー分子極性表面積: 21.3
4-2-(tert-Butyl)phenoxypiperidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T039070-250mg |
4-[2-(tert-Butyl)phenoxy]piperidine hydrochloride |
1146960-29-3 | 250mg |
$ 375.00 | 2022-06-03 | ||
TRC | T039070-125mg |
4-[2-(tert-Butyl)phenoxy]piperidine hydrochloride |
1146960-29-3 | 125mg |
$ 230.00 | 2022-06-03 |
4-2-(tert-Butyl)phenoxypiperidine hydrochloride 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
4-2-(tert-Butyl)phenoxypiperidine hydrochlorideに関する追加情報
Introduction to 4-2-(tert-Butyl)phenoxypiperidine Hydrochloride (CAS No. 1146960-29-3)
4-2-(tert-Butyl)phenoxypiperidine hydrochloride (CAS No. 1146960-29-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidines, which are known for their diverse biological activities and potential therapeutic applications. The tert-butyl and phenoxyl groups in its structure contribute to its unique pharmacological properties, making it a valuable candidate for various drug development programs.
The chemical structure of 4-2-(tert-Butyl)phenoxypiperidine hydrochloride consists of a piperidine ring substituted with a tert-butylphenoxyl group. The tert-butyl group provides steric hindrance and enhances the lipophilicity of the molecule, while the phenoxyl group confers specific interactions with biological targets. These structural features make the compound highly versatile and suitable for a wide range of applications in drug discovery and development.
Recent studies have highlighted the potential of 4-2-(tert-Butyl)phenoxypiperidine hydrochloride in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The anti-inflammatory effects are attributed to its ability to modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK.
In addition to its anti-inflammatory properties, 4-2-(tert-Butyl)phenoxypiperidine hydrochloride has also been investigated for its potential as an analgesic agent. Studies have demonstrated that it can effectively reduce pain sensitivity in animal models, suggesting its potential use in pain management therapies. The analgesic effects are thought to be mediated through interactions with opioid receptors, although further research is needed to fully elucidate the underlying mechanisms.
The pharmacokinetic profile of 4-2-(tert-Butyl)phenoxypiperidine hydrochloride has been extensively studied to optimize its therapeutic efficacy and safety. Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for successful drug development. The compound is rapidly absorbed following oral administration and exhibits good bioavailability. It also demonstrates low toxicity and minimal side effects, making it a safe candidate for clinical trials.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-2-(tert-Butyl)phenoxypiperidine hydrochloride in human subjects. Early results from Phase I trials have shown promising outcomes, with no serious adverse events reported. These findings have paved the way for further clinical investigations, including Phase II and III trials, to assess its therapeutic potential in larger patient populations.
The versatility of 4-2-(tert-Butyl)phenoxypiperidine hydrochloride extends beyond its primary therapeutic applications. Researchers are exploring its potential as a lead compound for the development of new drugs targeting other diseases. For example, preliminary studies have suggested that it may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 4-2-(tert-Butyl)phenoxypiperidine hydrochloride (CAS No. 1146960-29-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for drug development programs targeting inflammatory diseases, pain management, and neurodegenerative disorders. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and contribute to the advancement of medicinal chemistry and pharmaceutical science.
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